1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine
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Overview
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine is a complex organic compound featuring a unique structure that includes a dihydrobenzo dioxin ring and a phenylbutanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often require careful control of temperature and solvent choice to minimize side reactions and maximize yield.
Industrial Production Methods
For large-scale production, the synthesis route is optimized to ensure high purity and yield. This involves the use of industrial-grade reagents and solvents, as well as advanced purification techniques such as recrystallization and chromatography. The overall yield of the industrial process can be significantly higher due to the optimization of reaction conditions and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid: Similar structure but different functional groups.
N-phenylhydrazinecarbothioamide derivatives: Share the dihydrobenzo dioxin ring but differ in other substituents.
Uniqueness
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine is unique due to its specific combination of the dihydrobenzo dioxin ring and phenylbutanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
212714-10-8 |
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Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylbutan-1-amine |
InChI |
InChI=1S/C18H21NO2/c19-16(8-4-7-14-5-2-1-3-6-14)15-9-10-17-18(13-15)21-12-11-20-17/h1-3,5-6,9-10,13,16H,4,7-8,11-12,19H2 |
InChI Key |
NQYPVUDQHVXWEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CCCC3=CC=CC=C3)N |
Origin of Product |
United States |
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